molecular formula C8H5ClN2O2 B13167919 6-Chloro-3-nitro-1h-indole

6-Chloro-3-nitro-1h-indole

Cat. No.: B13167919
M. Wt: 196.59 g/mol
InChI Key: UWTGKIOGWWZXIQ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-1h-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-1h-indole typically involves the nitration of 6-chloroindole. One common method is the reaction of 6-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the desired nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-1h-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-nitro-1h-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and chloro groups can influence its binding affinity and specificity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

6-Chloro-3-nitro-1h-indole can be compared with other indole derivatives such as:

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-3-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(3-5)10-4-8(6)11(12)13/h1-4,10H

InChI Key

UWTGKIOGWWZXIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2[N+](=O)[O-]

Origin of Product

United States

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